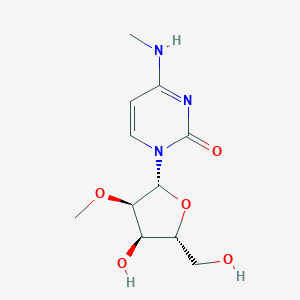
N(4), O(2')-Dimethylcytidine
概要
説明
N(4), O(2’)-Dimethylcytidine is a modified nucleoside derived from cytidine, where the nitrogen at position 4 and the oxygen at position 2’ are methylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4), O(2’)-Dimethylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures. The methylation occurs selectively at the nitrogen and oxygen positions, resulting in the formation of N(4), O(2’)-Dimethylcytidine.
Industrial Production Methods
Industrial production of N(4), O(2’)-Dimethylcytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N(4), O(2’)-Dimethylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of N(4), O(2’)-Dimethylcytidine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the methyl groups.
科学的研究の応用
N(4), O(2’)-Dimethylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Studied for its role in RNA modification and its impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and as a standard in analytical chemistry.
作用機序
The mechanism of action of N(4), O(2’)-Dimethylcytidine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methylation at the nitrogen and oxygen positions can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to changes in RNA stability and interactions with proteins. These modifications can impact various cellular processes, including translation, splicing, and RNA-mediated gene regulation.
類似化合物との比較
Similar Compounds
N(4)-Methylcytidine: Methylation only at the nitrogen position.
O(2’)-Methylcytidine: Methylation only at the oxygen position.
5-Methylcytidine: Methylation at the carbon position 5.
Uniqueness
N(4), O(2’)-Dimethylcytidine is unique due to the dual methylation at both the nitrogen and oxygen positions. This dual modification can lead to distinct chemical and biological properties compared to other methylated cytidine derivatives. The presence of two methyl groups can enhance the compound’s stability and alter its interactions with other biomolecules, making it a valuable tool in various research applications.
特性
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGRQLXOMSOMV-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156571 | |
| Record name | N(4), O(2')-Dimethylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13048-95-8 | |
| Record name | N(4), O(2')-Dimethylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4), O(2')-Dimethylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


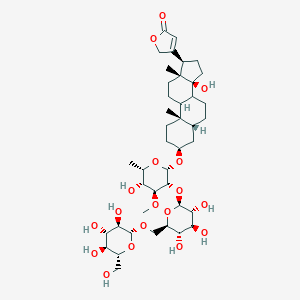

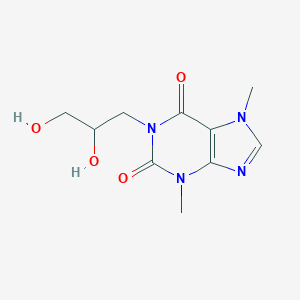

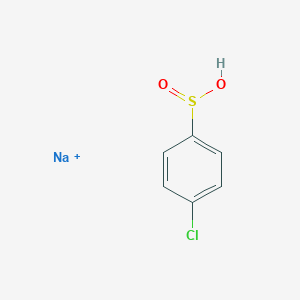
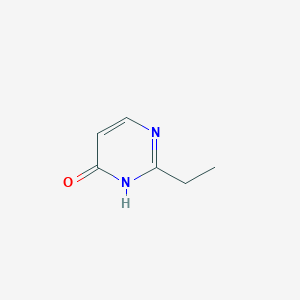
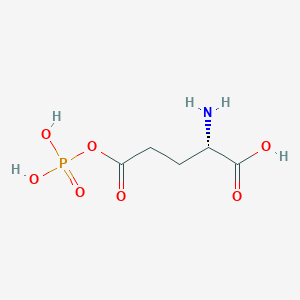
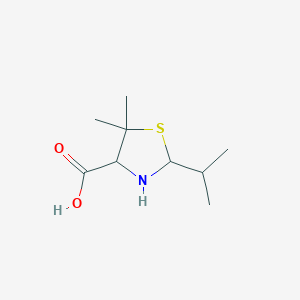
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)





